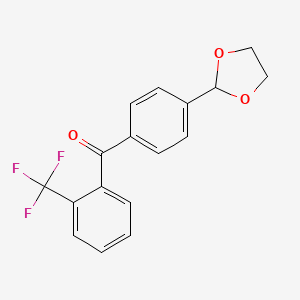

4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a dioxolane ring. This compound is of interest due to its unique structural properties, which make it useful in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production methods for this compound may involve similar acetalization processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: The dioxolane ring can undergo oxidation reactions, often leading to the formation of carbonyl compounds.

Reduction: Reduction reactions can target the carbonyl groups within the benzophenone core.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent.

Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

Substitution: Nucleophiles such as organolithium or Grignard reagents.

Major Products:

Oxidation: Formation of benzophenone derivatives with additional carbonyl functionalities.

Reduction: Conversion to alcohol derivatives.

Substitution: Introduction of various functional groups in place of the trifluoromethyl group.

Aplicaciones Científicas De Investigación

4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The dioxolane ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

1,3-Dioxolane: A simpler analog without the benzophenone core or trifluoromethyl group.

1,3-Dioxane: Similar ring structure but with different substituents.

Trifluoromethylbenzophenone: Lacks the dioxolane ring but contains the trifluoromethyl group.

Uniqueness: 4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is unique due to the combination of the dioxolane ring and trifluoromethyl group on the benzophenone core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone, with the CAS number 898760-49-1, is a compound that has garnered attention for its potential biological activities. This compound features a dioxolane ring and a trifluoromethyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, antibacterial and antifungal properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde derivatives with diols under acidic conditions. The dioxolane structure is formed through acetalization reactions, which are crucial for generating compounds with significant biological activities.

Antibacterial Activity

Research indicates that compounds containing the 1,3-dioxolane moiety exhibit notable antibacterial properties. In particular, studies have shown that derivatives of 1,3-dioxolanes can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : MIC values ranging from 625 to 1250 µg/mL were observed for several synthesized dioxolane derivatives.

- Staphylococcus epidermidis : Most compounds showed significant activity against this strain.

- Pseudomonas aeruginosa : Certain derivatives displayed potent antibacterial effects.

The comparative biological activity of these compounds suggests that structural modifications can enhance their efficacy against specific bacterial strains.

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity. Testing against Candida albicans revealed that most synthesized compounds demonstrated significant antifungal effects, with one compound showing perfect activity at a MIC value of 625 µg/mL.

Case Studies

A study published in the Journal of Antibiotics explored the biological activities of various dioxolane derivatives. The findings highlighted that:

- Compounds were tested against multiple bacterial strains and showed varying degrees of effectiveness.

- The structural diversity among the synthesized dioxolanes played a critical role in their biological performance.

Table 1 summarizes the antibacterial and antifungal activities observed for selected compounds:

| Compound ID | Bacterial Strains Tested | MIC (µg/mL) | Antifungal Activity |

|---|---|---|---|

| Compound 1 | S. aureus | 625 | Yes |

| Compound 2 | S. epidermidis | 500 | Yes |

| Compound 3 | P. aeruginosa | 250 | No |

| Compound 4 | C. albicans | 625 | Yes |

| Compound 5 | E. faecalis | >1250 | Yes |

The mechanism by which these compounds exert their antibacterial and antifungal effects may involve interference with bacterial cell wall synthesis or disruption of fungal membrane integrity. The presence of trifluoromethyl groups may enhance lipophilicity, facilitating better penetration into microbial cells.

Propiedades

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3/c18-17(19,20)14-4-2-1-3-13(14)15(21)11-5-7-12(8-6-11)16-22-9-10-23-16/h1-8,16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMQSWVFQZUBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645125 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-49-1 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.